molecular formula C17H18BrClN2O3 B12087669 Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate

Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B12087669
M. Wt: 413.7 g/mol
InChI Key: FPMBFMTZAILKRB-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromo and chloro substituents: Halogenation reactions using bromine and chlorine reagents.

    Attachment of the tetrahydro-2H-pyran-4-yl group: This step may involve nucleophilic substitution or other coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrazole ring or other functional groups to their oxidized forms.

    Reduction: Reduction of the bromo or chloro substituents to their corresponding hydrogen derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the bromo or chloro positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups at the bromo or chloro positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-bromo-2-chlorophenyl)-1H-pyrazole-4-carboxylate: Lacks the tetrahydro-2H-pyran-4-yl group.

    Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate: Different position of the carboxylate group.

    Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide: Amide instead of ester.

Uniqueness

The uniqueness of Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C17H18BrClN2O3

Molecular Weight

413.7 g/mol

IUPAC Name

ethyl 5-(4-bromo-2-chlorophenyl)-1-(oxan-4-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C17H18BrClN2O3/c1-2-24-17(22)14-10-20-21(12-5-7-23-8-6-12)16(14)13-4-3-11(18)9-15(13)19/h3-4,9-10,12H,2,5-8H2,1H3

InChI Key

FPMBFMTZAILKRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCOCC2)C3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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